molecular formula C15H15F2N3OS B2422997 (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172570-16-9

(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2422997
CAS RN: 1172570-16-9
M. Wt: 323.36
InChI Key: PUFGBYBBUQSCPO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups. It contains a 2,4-difluorophenyl group, a 5-methyl-1,3,4-thiadiazol-2-yl group, and a piperidin-1-yl group . Each of these groups has unique properties that could contribute to the overall behavior of the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the difluorophenyl, methylthiadiazolyl, and piperidinyl groups suggests a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the properties of its constituent functional groups. For example, the thiadiazole group might participate in reactions with electrophiles, while the piperidine group could potentially undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, it’s difficult to predict these properties .

Scientific Research Applications

Antifungal Agent Synthesis

The title compound serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, it exhibits higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus. Posaconazole is crucial for combating fungal infections, making this compound an essential building block in drug development .

Broad-Spectrum Antifungal Activity

The compound’s unique structure contributes to its antifungal properties. Its central tetrahydrofuran ring, 2–4-difluorophenyl ring, and methyl 1,2,4-triazole substituent work synergistically to inhibit fungal growth. Researchers continue to explore its effectiveness against various fungal strains .

Crystal Structure Insights

The crystal structure reveals that the tetrahydrofuran ring adopts an envelope conformation , with the -C atom positioned at the flap. The triazole, difluorophenyl, and tolyl rings are inclined at specific angles relative to the tetrahydrofuran ring. Weak C—H O and C—H F hydrogen bonds link the molecules into a three-dimensional structure .

Synthetic Methodology

Researchers have proposed a method for synthesizing an original biheterocycle, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one , based on reactions involving acetyl-containing furan-3-carboxylates and hydrazine hydrate. While not directly related to the title compound, this synthetic approach highlights the broader field of heterocyclic chemistry .

Patent Information

The title compound is also mentioned in a patent related to its preparation process. Although the patent details are beyond the scope of this analysis, it underscores the compound’s significance in pharmaceutical research .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future study of this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its reactivity, and investigation of its potential applications .

properties

IUPAC Name

(2,4-difluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)10-3-2-6-20(8-10)15(21)12-5-4-11(16)7-13(12)17/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFGBYBBUQSCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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